3-Amino-4-[(E)-(1-anilino-1,3-dioxobutan-2-yl)diazenyl]benzoic acid
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Overview
Description
3-Amino-4-[(E)-(1-anilino-1,3-dioxobutan-2-yl)diazenyl]benzoic acid is an organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-[(E)-(1-anilino-1,3-dioxobutan-2-yl)diazenyl]benzoic acid typically involves the diazotization of aniline derivatives followed by coupling with a suitable coupling component. The reaction conditions often include acidic or basic environments to facilitate the formation of the azo bond. For instance, the diazotization can be carried out using sodium nitrite and hydrochloric acid, followed by coupling with a compound like 3-amino-4-hydroxybenzoic acid under alkaline conditions .
Industrial Production Methods
In industrial settings, the production of azo dyes like this compound is often carried out in large reactors with precise control over temperature, pH, and reactant concentrations. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-[(E)-(1-anilino-1,3-dioxobutan-2-yl)diazenyl]benzoic acid can undergo various chemical reactions including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like sulfuric acid or nitric acid.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the substituents introduced.
Scientific Research Applications
3-Amino-4-[(E)-(1-anilino-1,3-dioxobutan-2-yl)diazenyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Employed in staining techniques for microscopy due to its vivid color.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes for textiles, inks, and plastics.
Mechanism of Action
The mechanism of action of 3-Amino-4-[(E)-(1-anilino-1,3-dioxobutan-2-yl)diazenyl]benzoic acid involves its interaction with biological molecules through its azo group. The azo group can undergo reduction in the presence of enzymes, leading to the formation of amines which can interact with various molecular targets. This interaction can result in changes in cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
4-Aminoazobenzene: Another azo dye with similar structural features but different substituents.
Methyl Orange: A well-known azo dye used as a pH indicator.
Congo Red: An azo dye used in histology for staining tissues.
Uniqueness
3-Amino-4-[(E)-(1-anilino-1,3-dioxobutan-2-yl)diazenyl]benzoic acid is unique due to its specific substituents which impart distinct chemical and physical properties. These properties can influence its reactivity, stability, and interactions with other molecules, making it suitable for specific applications that other azo dyes may not be able to fulfill .
Properties
CAS No. |
62419-37-8 |
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Molecular Formula |
C17H16N4O4 |
Molecular Weight |
340.33 g/mol |
IUPAC Name |
3-amino-4-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]benzoic acid |
InChI |
InChI=1S/C17H16N4O4/c1-10(22)15(16(23)19-12-5-3-2-4-6-12)21-20-14-8-7-11(17(24)25)9-13(14)18/h2-9,15H,18H2,1H3,(H,19,23)(H,24,25) |
InChI Key |
NIEXRIBRZJNHQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=C(C=C2)C(=O)O)N |
Origin of Product |
United States |
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